![molecular formula C8H5N3O B1650720 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile CAS No. 1190320-26-3](/img/structure/B1650720.png)
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile
Overview
Description
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile, also known as KPP, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it an attractive target for drug development, and its synthesis and mechanism of action have been the subject of much research in recent years.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile is not well understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, this compound has been shown to have antioxidant activity, making it a potential candidate for the development of new antioxidant therapies. Additionally, this compound has been shown to have anti-inflammatory activity, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile is its potent activity against cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to some existing chemotherapy drugs. However, one of the major limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities for use in lab experiments.
Future Directions
There are several potential future directions for research on 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile. One area of interest is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as antimicrobial and anti-inflammatory therapies. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which could help to facilitate its use in lab experiments and drug development.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile has been the subject of extensive research for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-2-5-3-10-4-7-6(5)1-8(12)11-7/h3-4H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWJZAMAZSWBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193553 | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190320-26-3 | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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